2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol
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Overview
Description
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol is a chemical compound with the molecular formula C8H12N4O5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with ethanolamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-nitropyrimidine: Another pyrimidine derivative with similar chemical properties.
4,5-Dimethoxy-2-nitrobenzyl alcohol: A compound with a similar nitro group and methoxy substituents.
Uniqueness
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918444-80-1 |
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Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N4O5/c1-16-6-5(12(14)15)7(17-2)11-8(10-6)9-3-4-13/h13H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
LGHUGHKYDMAUTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)NCCO)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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